molecular formula C18H35KO2 B7821924 CID 11633

CID 11633

Cat. No. B7821924
M. Wt: 322.6 g/mol
InChI Key: ANBFRLKBEIFNQU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 11633 is a useful research compound. Its molecular formula is C18H35KO2 and its molecular weight is 322.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 11633 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 11633 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 11633 involves the condensation of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with 2-amino-5-methylthiazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form the intermediate product., Step 2: The intermediate product is then reduced using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon to form the final product, CID 11633.

properties

IUPAC Name

potassium;octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBFRLKBEIFNQU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11633

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